Home > Products > Screening Compounds P102060 > 3-(tert-Butyldimethylsilyl)morphine
3-(tert-Butyldimethylsilyl)morphine -

3-(tert-Butyldimethylsilyl)morphine

Catalog Number: EVT-498709
CAS Number:
Molecular Formula: C23H33NO3Si
Molecular Weight: 399.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from morphine, which is derived from the opium poppy (Papaver somniferum). Morphine itself is classified as a phenanthrene alkaloid and acts primarily on the central nervous system. The modification to create 3-(tert-Butyldimethylsilyl)morphine involves protecting functional groups on the morphine structure to improve its reactivity and selectivity in subsequent chemical reactions.

Synthesis Analysis

The synthesis of 3-(tert-Butyldimethylsilyl)morphine typically involves several steps, focusing on the protection of hydroxyl groups. One common method includes:

  1. Protection of Hydroxyl Groups: Morphine is treated with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This reaction selectively protects the hydroxyl groups, yielding 3-(tert-Butyldimethylsilyl)morphine.
  2. Purification: The product is purified using techniques such as flash chromatography to isolate the desired compound from unreacted materials and by-products.
  3. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

In one example, tert-butyldimethylsilyl chloride was reacted with morphine in dichloromethane, yielding 3-(tert-Butyldimethylsilyl)morphine in high yield after purification .

Molecular Structure Analysis

The molecular formula for 3-(tert-Butyldimethylsilyl)morphine is C19_{19}H25_{25}N\O3_{3}, with a molecular weight of approximately 303.42 g/mol. The structure features:

  • A morphinan backbone typical of morphine derivatives.
  • A tert-butyldimethylsilyl group attached at the 3-position, which significantly alters its chemical properties.

Structural analyses through NMR spectroscopy reveal distinct peaks corresponding to the silyl group and confirm the integrity of the morphinan core.

Chemical Reactions Analysis

3-(tert-Butyldimethylsilyl)morphine can participate in various chemical reactions due to its functional groups:

  1. Deprotection Reactions: The silyl group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF), regenerating the hydroxyl groups for further functionalization.
  2. Substitution Reactions: The protected hydroxyl groups can be converted into other functional groups through standard organic transformations, including triflation or acylation.
  3. Coupling Reactions: The compound can serve as an intermediate in synthesizing more complex molecules through palladium-catalyzed coupling reactions.

These reactions allow for further modification and exploration of biological activity.

Mechanism of Action

The mechanism of action for 3-(tert-Butyldimethylsilyl)morphine is expected to be similar to that of morphine itself, primarily acting as an agonist at mu-opioid receptors. This interaction leads to:

  • Analgesia: Binding to opioid receptors in the brain reduces the perception of pain.
  • Euphoria: Activation of reward pathways contributes to feelings of pleasure.
  • Sedation: Central nervous system depression results in calming effects.

Studies indicate that modifications such as silylation can alter receptor affinity and selectivity, potentially enhancing therapeutic profiles while minimizing side effects .

Physical and Chemical Properties Analysis

The physical properties of 3-(tert-Butyldimethylsilyl)morphine include:

  • Appearance: Typically exists as a pale yellow oil or solid after purification.
  • Solubility: Enhanced solubility in organic solvents due to the silyl group.
  • Stability: Increased stability compared to unmodified morphine under various conditions.

Chemical properties include reactivity towards nucleophiles due to the presence of protected hydroxyl groups, which can be selectively deprotected or transformed depending on synthetic needs .

Applications

The scientific applications of 3-(tert-Butyldimethylsilyl)morphine are varied:

  1. Drug Development: As a morphine analog, it serves as a scaffold for developing new analgesics with improved efficacy or reduced side effects.
  2. Research Tool: Used in studies exploring opioid receptor interactions and mechanisms.
  3. Synthetic Intermediates: Acts as a precursor for synthesizing other bioactive compounds through further chemical modifications.

This compound exemplifies how structural modifications can lead to significant changes in pharmacological properties, offering insights into opioid chemistry and potential therapeutic avenues .

Synthetic Pathways and Methodological Innovations

Strategic Protection of Hydroxyl Groups in Morphine Derivatives

Morphine possesses three distinct hydroxyl groups with varying chemical reactivity: a phenolic C3-OH (pKa ~9.9), a C6 allylic alcohol (pKa ~15.5), and a C14 alicyclic tertiary alcohol. This differential acidity enables hierarchical protection strategies. The phenolic C3-OH is the most acidic and nucleophilic, making it the primary target for chemoselective silylation. Protection of this group with tert-butyldimethylsilyl (TBS) serves dual purposes: (1) it blocks the metabolically vulnerable site responsible for glucuronide conjugation (major pathway for morphine clearance), and (2) it modulates physicochemical properties, enhancing lipophilicity and potentially altering blood-brain barrier permeability [2] [7]. The C6 and C14 hydroxyls, being sterically hindered and less acidic, typically require more forcing conditions or distinct protecting groups (e.g., acetates, ethers) if modification is necessary. The TBS-protected morphine derivative (3-TBS-morphine) is primarily synthesized to stabilize the molecule against hepatic metabolism, particularly relevant in disease states like nonalcoholic steatohepatitis (NASH) where transporter function is altered, impacting metabolite disposition [2].

Table 1: Protection Strategies for Morphine Hydroxyl Groups

Hydroxyl PositionRelative Acidity (pKa)Preferred Protecting GroupFunctional Impact of Protection
C3 (Phenolic)~9.9TBSCl, TBSOTfBlocks Phase II metabolism (glucuronidation); ↑ lipophilicity
C6 (Allylic Alcohol)~15.5Acetyl, BenzoylPrevents oxidation to ketone; modifies reactivity
C14 (Tertiary Alcohol)>16Often left unprotectedMinimal metabolic vulnerability; steric hindrance

Chemoselective Silylation Techniques for Morphine Functionalization

Achieving selective silylation at the C3 phenolic hydroxyl without modifying the aliphatic hydroxyls (C6, C14) requires precise control over reaction parameters. Key methodological innovations include:

  • Reagent Selection: tert-Butyldimethylsilyl chloride (TBSCl) is the most common silylating agent, employed with imidazole or DMAP (4-dimethylaminopyridine) as a base/scavenger in anhydrous aprotic solvents like DMF or DCM. The use of the more reactive tert-butyldimethylsilyl triflate (TBSOTf) allows for silylation under milder conditions, often at lower temperatures (0°C to -78°C), and is particularly effective for sterically hindered phenols, though it requires careful control to prevent over-reaction or decomposition [7].
  • Solvent and Temperature Control: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents. Reactions are typically conducted between 0°C and room temperature to maximize C3-selectivity. Lower temperatures (-20°C to -40°C) are essential when using TBSOTf to ensure chemoselectivity and minimize side reactions involving the C6 allylic alcohol or the epoxide moiety [5] [7].
  • Catalysis: Lewis acid catalysts or nucleophilic catalysts like DMAP significantly accelerate silylation with TBSCl while maintaining selectivity for the phenolic OH. DMAP forms a more nucleophilic silylpyridinium species in situ, enhancing reaction rate and selectivity [7].
  • Orthogonal Protection Schemes: For synthetic routes requiring further manipulation of the C6 or C14 positions, orthogonal protecting groups (e.g., acetate for C6, TBDPS for C14) can be employed before or after C3-TBS protection. This strategy was crucial in the chemoenzymatic synthesis of oxycodone analogs, where intermediates required selective deprotection steps [7] [9].

Table 2: Impact of Reaction Conditions on 3-TBS Morphine Synthesis

Silylating AgentBase/CatalystSolventTemperatureReaction Time (h)Yield (%)C3-Selectivity
TBSClImidazoleDMFRT12-2460-75Moderate
TBSClDMAPDCM0°C - RT2-685-92High
TBSOTf2,6-LutidineDCM-40°C0.5-190-95Excellent
TBSOTfNoneTHF-78°C188-93Excellent

Optimization of Reaction Conditions for High-Yield Synthesis

Maximizing the yield and purity of 3-TBS-morphine necessitates optimization across multiple parameters:

  • Moisture Exclusion: Rigorous anhydrous conditions are paramount. Reactions are performed under inert atmosphere (Ar, N₂) using oven-dried glassware. Solvents must be dried over molecular sieves or distilled from appropriate drying agents (e.g., DCM from CaH₂, THF from Na/benzophenone) [5] [7].
  • Stoichiometry and Concentration: A slight excess of silylating agent (1.1-1.3 equivalents) is typically employed relative to morphine to drive the reaction to completion. Higher concentrations (0.2-0.5 M) favor faster reaction times with TBSCl/DMAP, while lower concentrations (0.05-0.1 M) can improve selectivity and reduce dimerization side products when using highly reactive TBSOTf [7].
  • Temperature Control: Precise low-temperature control is critical, especially with TBSOTf. Employing cryogenic baths (dry ice/acetone for -78°C) ensures high chemoselectivity. Gradual warming to room temperature after the initial low-temperature reaction period can be used to complete the reaction if necessary [7].
  • Workup and Purification: Quenching reactions with careful addition of aqueous bicarbonate or dilute acid (for TBSOTf reactions) is essential. Purification is typically achieved via silica gel chromatography. Pre-adsorption of the crude product onto silica or Celite before column loading improves separation. The high lipophilicity of the TBS derivative facilitates separation from unreacted morphine and potential disilylated impurities. Recrystallization from solvents like ethyl acetate/hexane or acetone/water can yield highly pure crystalline product [5] [7].
  • Monitoring: Reaction progress is effectively monitored by TLC (Rf of TBS-morphine >> morphine in non-polar eluents like EtOAc:Hexane) or HPLC. Complete conversion is targeted to minimize purification challenges.

Table 3: Key Parameters for Optimized Synthesis of 3-TBS-Morphine

ParameterOptimal Conditions (TBSCl/DMAP)Optimal Conditions (TBSOTf/Lutidine)Impact of Deviation
Temperature0°C → RT-40°C → -20°C↑ Temp: ↓ Selectivity, ↑ side products
Reaction Time2-4 h0.5-1 h↑ Time: Risk of disilylation/degradation
Silylating Agent Eq.1.1-1.31.05-1.15↑ Eq.: ↑ Risk of C6 silylation
Catalyst Loading0.1-0.2 eq DMAP1.5-2.0 eq 2,6-Lutidine↓ Loading: Slow/incomplete reaction
SolventAnhydrous DCMAnhydrous DCM or THFMoisture: Hydrolysis; Protic solvents: Compete
Concentration0.2-0.3 M0.05-0.1 M↑ Conc.: ↑ Risk of side reactions (TBSOTf)
WorkupWash with sat. NH₄Cl, water, brineQuench with sat. NaHCO₃, water, brineAcidic workup: Risk of desilylation

Comparative Analysis of Silylating Agents in Alkaloid Modifications

The choice of silylating agent significantly impacts the efficiency, selectivity, and practicality of morphine C3 protection. A comparison reveals distinct advantages for TBS groups:

  • tert-Butyldimethylsilyl (TBS) Group:
  • Advantages: Excellent compromise between stability and ease of introduction/removal. TBS ethers exhibit high stability towards various reaction conditions (e.g., basic hydrolysis, nucleophiles, oxidation, hydrogenation) encountered during further alkaloid transformations, yet they are readily cleaved by fluoride ions (TBAF, HF.pyridine) or under acidic conditions (e.g., AcOH/H₂O, TFA) [7] [8]. This orthogonal stability is crucial for multi-step syntheses like those accessing oxycodone or buprenorphine analogs from protected morphine intermediates [5] [7]. The introduction using TBSCl/DMAP in DCM offers a practical, relatively safe, and scalable method.
  • Disadvantages: TBSCl can be less reactive towards sterically hindered alcohols compared to TBSOTf. Requires catalytic activation (DMAP) for efficient phenolic silylation.
  • tert-Butyldiphenylsilyl (TBDPS) Group:
  • Advantages: Offers greater steric bulk and significantly enhanced stability towards acids and nucleophiles compared to TBS. Also cleaved by fluoride ions.
  • Disadvantages: Higher molecular weight and cost. Introduction requires longer reaction times or higher temperatures compared to TBS, potentially reducing chemoselectivity in complex alkaloids like morphine. The phenyl groups can complicate NMR analysis. Less commonly used for C3-morphine protection due to the excellent performance of TBS.
  • Triisopropylsilyl (TIPS) Group:
  • Advantages: Offers the highest steric protection and stability towards hydrolysis and many reagents among common alkylsilyl groups.
  • Disadvantages: Extreme steric bulk makes its introduction onto the phenolic OH of morphine challenging and often requires forcing conditions (TIPSOTf, elevated temperature), increasing the risk of side reactions. Removal requires longer exposure to fluoride sources. Impractical for routine C3 protection in morphine.
  • Trimethylsilyl (TMS) Group:
  • Advantages: Small size allows for very easy and rapid introduction under mild conditions. Lowest cost.
  • Disadvantages: Very labile – susceptible to hydrolysis by moisture, silica gel, or mildly acidic/basic conditions during workup or subsequent synthetic steps. This lack of stability makes TMS protection unsuitable for anything but very short-term protection in the simplest transformations. Not viable for morphine derivatives requiring multi-step synthesis.
  • Triethylsilyl (TES) Group:
  • Advantages: More stable than TMS, slightly less hindered than TBS.
  • Disadvantages: Stability intermediate between TMS and TBS is often not advantageous; less commonly used than TBS in complex molecule synthesis. Removal can sometimes be less selective than TBS.

Table 4: Comparison of Silylating Agents for Alkaloid Hydroxyl Protection

Silyl GroupReagent (Typical)Relative Stability¹Cleavage ConditionsChemoselectivity for Morphine C3-OHPracticality for Synthesis
TMSTMSCl, HMDS1.0Very mild acid, H₂O, FluorideExcellent (too reactive)Poor (too labile)
TESTESCl10-50Acid (HCl/MeOH), FluorideGoodModerate
TBSTBSCl, TBSOTf100Acid (AcOH/H₂O, TFA), FluorideExcellent (with control)Excellent
TBDPSTBDPSCl500-1000Acid (stabler), FluorideModerate (slower)Good
TIPSTIPSCl, TIPSOTf>10,000Extended Fluoride treatmentPoor (steric hindrance)Low

¹ Relative stability to aqueous hydrolysis at neutral pH; TMS = 1.

The TBS group stands out as the optimal choice for protecting the C3-phenolic hydroxyl of morphine in the context of synthesizing derivatives like 3-(tert-Butyldimethylsilyl)morphine. Its combination of ease of introduction under mild, selective conditions (especially using TBSCl/DMAP or TBSOTf/lutidine), excellent stability during subsequent synthetic manipulations, and reliable orthogonal deprotection provides a robust methodology. This approach is fundamental for enabling the synthesis of complex morphine analogs with modified pharmacological profiles by blocking the major metabolic site while allowing for strategic functionalization elsewhere on the morphinan core [2] [5] [7].

Compound Names Mentioned:

  • Morphine
  • 3-(tert-Butyldimethylsilyl)morphine (3-TBS-Morphine)
  • tert-Butyldimethylsilyl chloride (TBSCl)
  • tert-Butyldimethylsilyl triflate (TBSOTf)
  • 4-Dimethylaminopyridine (DMAP)
  • tert-Butyldiphenylsilyl chloride (TBDPSCl)
  • Triisopropylsilyl chloride (TIPSCl)
  • Triisopropylsilyl triflate (TIPSOTf)
  • Trimethylsilyl chloride (TMSCl)
  • Hexamethyldisilazane (HMDS)
  • Triethylsilyl chloride (TESCl)
  • Tetrabutylammonium fluoride (TBAF)

Properties

Product Name

3-(tert-Butyldimethylsilyl)morphine

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Molecular Formula

C23H33NO3Si

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C23H33NO3Si/c1-22(2,3)28(5,6)27-18-10-7-14-13-16-15-8-9-17(25)21-23(15,11-12-24(16)4)19(14)20(18)26-21/h7-10,15-17,21,25H,11-13H2,1-6H3/t15-,16+,17-,21-,23-/m0/s1

InChI Key

SCZZXZLIWGIXOV-NNVHCVSOSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.